5-Fluoro-2-(4-methylphenyl)benzoic acid
Overview
Description
5-Fluoro-2-(4-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2 . It is a type of fluorinated building block . The compound has a molecular weight of 230.24 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(4-methylphenyl)benzoic acid can be represented by the linear formula FC14H10O2 . The InChI code for this compound is 1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(4-methylphenyl)benzoic acid include a density of 1.3±0.1 g/cm3, a boiling point of 262.1±20.0 °C at 760 mmHg, and a flash point of 112.3±21.8 °C . The compound has a molar refractivity of 38.0±0.3 cm3 and a molar volume of 122.4±3.0 cm3 .Scientific Research Applications
Synthesis of Biologically Active Compounds
5-Fluoro-2-(4-methylphenyl)benzoic acid is crucial in the synthesis of biologically active molecules, particularly in the development of novel antimicrobial agents. For instance, derivatives bearing the fluorine atom in specific positions have been synthesized for antimicrobial screening against various bacterial and fungal strains. The presence of the fluorine atom enhances the antimicrobial activity, showcasing the compound's significance in medicinal chemistry research (Desai et al., 2013).
Materials Science
In materials science, the manipulation of 5-Fluoro-2-(4-methylphenyl)benzoic acid's molecular structure has led to the development of compounds with unique properties. For example, its derivatives have been used to control the solid-state circular dichroism property in supramolecular organic fluorophores, demonstrating the compound's versatility in designing materials with specific optical properties (Nishiguchi et al., 2012).
Environmental Science
The environmental degradation pathways of 5-Fluoro-2-(4-methylphenyl)benzoic acid and its analogs have been studied to understand their impact on ecosystems. Research focusing on the anaerobic degradation of fluorinated compounds in sewage sludge highlights the transformation of these compounds into methane, indicating their potential biodegradability and the role of fluorinated benzoic acids in environmental bioremediation processes (Londry & Fedorak, 1993).
Safety And Hazards
5-Fluoro-2-(4-methylphenyl)benzoic acid is classified as a skin irritant, serious eye irritant, and a specific target organ toxicant (respiratory system) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
5-fluoro-2-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRZTPYWXTRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681115 | |
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-methylphenyl)benzoic acid | |
CAS RN |
537713-33-0 | |
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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